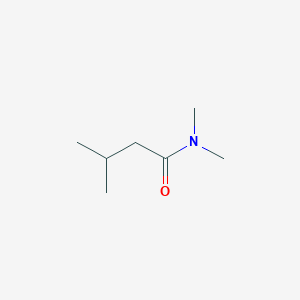

N,N,3-trimethylbutanamide

描述

N,N,3-trimethylbutanamide is an organic compound that has garnered attention within various sectors of chemical research. As a member of the butanamide family, its specific structural characteristics offer a unique platform for exploration in synthesis and materials science. This article delves into the chemical identity of this compound, the broader importance of butanamide derivatives, and the current research trajectories involving this specific molecule.

Structure

3D Structure

属性

IUPAC Name |

N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDLURAEDSMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405050 | |

| Record name | N,N,3-trimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5370-28-5 | |

| Record name | N,N,3-Trimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,3-trimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for N,n,3 Trimethylbutanamide and Its Analogues

Established Synthetic Routes to N,N,3-trimethylbutanamide and Related Amides

Traditional methods for synthesizing this compound and its analogues primarily rely on the formation of an amide bond between a carboxylic acid precursor and an amine.

Amidation Reactions from Carboxylic Acid Precursors and Amines

The most direct conceptual route to this compound is the condensation of 3,3-dimethylbutanoic acid with dimethylamine. cymitquimica.com However, the direct reaction between a carboxylic acid and an amine is often challenging. libretexts.orgfishersci.co.uk Amines are basic and can deprotonate carboxylic acids to form the corresponding carboxylate salt. This acid-base reaction creates a highly unreactive carboxylate anion, which hinders nucleophilic attack by the amine. libretexts.org Consequently, this approach typically requires high temperatures to drive off water and shift the equilibrium toward the amide product, conditions that are not always suitable for complex or sensitive molecules.

To overcome this inherent limitation, the carboxylic acid is typically converted into a more electrophilic, or "activated," form before its reaction with the amine. fishersci.co.ukiajpr.com This two-step sequence is the most common and reliable strategy for preparing amides under milder conditions.

Utilization of Activating Agents in Amide Bond Formation

A wide array of activating agents has been developed to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. iajpr.com These reagents, often called coupling agents, are central to modern amide synthesis, particularly in peptide chemistry. libretexts.orgfishersci.co.uk

The process generally involves the reaction of the carboxylic acid with the activating agent to form a highly reactive intermediate, such as an acyl chloride, anhydride, or an active ester. This intermediate is then readily attacked by the amine to furnish the desired amide with high efficiency and under mild conditions. fishersci.co.uk

Common classes of activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with carboxylic acids to form a highly reactive O-acylisourea intermediate. libretexts.orgfishersci.co.uk

Phosphonium and Uronium/Guanidinium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, including those that are sterically hindered. nih.gov For example, TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used effectively in amide couplings. diva-portal.org

Other Reagents: Simpler reagents like thionyl chloride or oxalyl chloride can convert carboxylic acids to highly reactive acyl chlorides, though their use may be limited by functional group compatibility. iajpr.com More specialized agents like phosphonitrilic chloride (PNT) have also been developed as mild and efficient alternatives. iajpr.com

Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions while remaining sufficiently reactive for efficient amide formation. fishersci.co.uknih.gov

| Class | Example Agent | Abbreviation | Reactive Intermediate | Reference |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | O-acylisourea | libretexts.orgfishersci.co.uk |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | fishersci.co.uknih.gov |

| Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU | Active Ester | nih.gov |

| Uronium Salts | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate | TBTU | Active Ester | diva-portal.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Active Ester | nih.gov |

| Other | Phosphonitrilic chloride | PNT | Activated Acid | iajpr.com |

Advanced and Sustainable Synthetic Innovations

While established methods are robust, research continues to focus on developing more sustainable, efficient, and versatile protocols for amide synthesis. These advanced strategies often leverage catalysis to minimize waste and operate under milder reaction conditions.

Enzymatic Catalysis for Amide Synthesis (e.g., CALB-catalyzed)

Biocatalysis offers an environmentally benign alternative for amide synthesis. Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. researchgate.net Lipases, such as Lipase B from Candida antarctica (CALB), are particularly versatile. While primarily known for ester synthesis, CALB can also catalyze the formation of amide bonds. nih.govchemrxiv.org The chemoenzymatic synthesis of complex molecules, which combines chemical and enzymatic steps, leverages the high stereoselectivity and efficiency of enzymes for key transformations. nih.govfrontiersin.org The enzymatic approach is a key component of green chemistry, moving towards more sustainable industrial processes. researchgate.net

Photoredox-Mediated Amide Construction Protocols

Visible-light photoredox catalysis has emerged as a powerful and sustainable platform for constructing chemical bonds under mild conditions. nih.govmdpi.com This strategy provides a robust alternative to traditional condensation reactions by proceeding through radical-based mechanisms. nih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes electronically excited. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then participates in the bond-forming reaction. nih.gov

For amide synthesis, this approach has been used in various ways, including the nickel/photoredox-catalyzed direct carbamoylation of aryl halides, where dihydropyridines serve as precursors to carbamoyl (B1232498) radicals. recercat.cat Other methods involve the N-arylation of amides through the generation of N-centered amidyl radicals via a dual nickel-photoredox catalytic system. oup.com These light-mediated protocols expand the toolbox for amide synthesis, often demonstrating high functional group tolerance and novel reactivity. rsc.org

| Catalytic System | Radical Precursor/Intermediate | Transformation | Reference |

|---|---|---|---|

| Nickel/Photoredox | Carbamoyl radical (from dihydropyridines) | Direct carbamoylation of (hetero)aryl bromides | recercat.cat |

| Iridium Photoredox | Umpolung reactivity of ketimines | Synthesis of α-amino amides from isocyanates and ketimines | rsc.org |

| Nickel/Photoredox | N-centered amidyl radical | N-arylation of amides with aryl halides | oup.com |

Multicomponent Reactions for Amide Diversity (e.g., Isocyanide-based methodologies)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates structural features from each component. beilstein-journals.orgnih.gov This approach allows for the rapid generation of molecular complexity and diversity. acs.org

Isocyanide-based multicomponent reactions (IMCRs) are particularly relevant for the synthesis of amide-containing structures. beilstein-journals.orgmdpi.com The most prominent examples are:

The Ugi Four-Component Reaction (U-4CR): This reaction combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The mechanism involves the formation of an imine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. Subsequent trapping by the carboxylate and intramolecular rearrangement yields the final product. beilstein-journals.orgmdpi.com

The Passerini Three-Component Reaction (P-3CR): This reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. beilstein-journals.org

Emerging Green Chemistry Approaches in Amidation

The synthesis of amides, a cornerstone of organic chemistry, is undergoing a significant transformation driven by the principles of green chemistry. numberanalytics.com Traditional methods for creating amide bonds often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), which generate substantial chemical waste. ucl.ac.uk The pharmaceutical industry, in particular, is increasingly focused on developing more sustainable practices, prompting a shift towards cleaner and more efficient amidation strategies. ucl.ac.uk

Key green chemistry strategies being applied to amide synthesis include:

Catalytic Direct Amidation: This approach aims to form amides directly from carboxylic acids and amines, with the only byproduct being water. Boron-based catalysts and those derived from group (IV) metals have shown particular promise in mediating these reactions under milder conditions than traditional thermal condensation. ucl.ac.uk

Biocatalysis: The use of enzymes, such as lipases and amidases, offers a highly selective and environmentally friendly route to amides. numberanalytics.com These biocatalytic methods operate under mild conditions and are increasingly being explored to reduce reliance on hazardous reagents and organic solvents. rsc.org

Solvent-Free and Alternative Solvents: Mechanochemical synthesis, which utilizes mechanical force to drive reactions, is an example of a solvent-free amidation method. numberanalytics.com Additionally, there is a push to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethyl acetate. ucl.ac.ukresearchgate.net

Photocatalysis: Visible light-mediated methodologies are emerging as a powerful tool for amide synthesis. researchgate.net These methods, often employing organic photocatalysts, can facilitate amide bond formation under mild, ecologically benign conditions, sometimes using molecular oxygen as the sole oxidant. researchgate.netdst.gov.in Covalent Organic Frameworks (COFs) are also being investigated as recyclable photocatalysts for amide synthesis from alcohols under red light irradiation, offering a promising avenue for large-scale, sustainable production. dst.gov.in

The overarching goal of these emerging green chemistry approaches is to improve the atom economy of amidation reactions, minimize waste, and reduce the use of hazardous substances throughout the synthesis process. numberanalytics.comucl.ac.uk

Synthesis of this compound as a Core Structural Component in Complex Molecules

Integration into Biphenylsulfonamide Derivatives (e.g., BMS-207940)

This compound is a key structural component of BMS-207940, a potent and selective endothelin-A (ETA) receptor antagonist. acs.orgmedchemexpress.com The synthesis of BMS-207940 and related biphenylsulfonamide derivatives often involves a multi-step process where the this compound moiety is introduced at a late stage.

A general synthetic strategy involves the preparation of a 2'-acylaminomethyl biphenylsulfonamide library through solution-phase parallel synthesis. acs.org This process typically starts with a biphenylsulfonamide core containing an aldehyde group. This aldehyde is converted to an N-methylaminomethyl derivative via reductive amination with methylamine. Subsequent coupling of this intermediate with a variety of carboxylic acids, including 3,3-dimethylbutanoic acid (the precursor to the 3,3-trimethylbutanamide portion), in the presence of a coupling agent like 1,3-diisopropylcarbodiimide, yields the final amide derivatives. acs.org

The discovery of BMS-207940 stemmed from structure-activity relationship (SAR) studies aimed at improving the properties of earlier endothelin receptor antagonists. acs.orgprobes-drugs.org The this compound group was identified as an optimal 2'-substituent, contributing to the high potency and selectivity of BMS-207940 for the ETA receptor. acs.org

Table 1: Key Intermediates and Reagents in the Synthesis of BMS-207940

| Compound/Reagent | Role in Synthesis |

| 2'-formyl biphenylsulfonamide | Starting material containing the core biphenylsulfonamide structure and an aldehyde for functionalization. |

| Methylamine | Used in reductive amination to form the N-methylaminomethyl intermediate. |

| 3,3-dimethylbutanoic acid | Carboxylic acid that is coupled to the N-methylaminomethyl intermediate to form the this compound moiety. |

| 1,3-Diisopropylcarbodiimide | Coupling agent that facilitates the amide bond formation between the carboxylic acid and the amine. |

| Sodium triacetoxyborohydride | Reducing agent used in the reductive amination step. |

Preparation for Radiopharmaceutical Precursors and Labeled Analogs

The potent and selective nature of BMS-207940 has made it an attractive scaffold for the development of radiopharmaceuticals for positron emission tomography (PET) imaging of ETA receptors. nih.govnih.govnih.gov The synthesis of these radiolabeled analogs involves the preparation of suitable precursors derived from the core this compound structure.

For instance, ¹¹C-labeled and ¹⁸F-labeled analogs of BMS-207940, designated as [¹¹C]-BMS-5p and [¹⁸F]FBzBMS respectively, have been synthesized. nih.govnih.govnih.gov The general synthetic approach for these radiotracers involves:

Synthesis of a Protected Precursor: A precursor molecule is synthesized, often involving a protected aldehyde that can be later functionalized. nih.gov

Reductive Amination and Alkylation: Similar to the synthesis of BMS-207940, reductive amination followed by alkylation is used to introduce the core structure. nih.gov

Radiolabeling: The final step involves the introduction of the radioisotope. For example, a desmethyl precursor can be reacted with [¹¹C]methyl iodide to produce the ¹¹C-labeled analog. nih.gov For ¹⁸F-labeling, a nitro precursor can be reacted with [¹⁸F]fluoride. nih.gov

Deprotection and Purification: Following radiolabeling, any protecting groups are removed, and the final radiopharmaceutical is purified, typically using high-performance liquid chromatography (HPLC). nih.gov

Table 2: Synthesis Details of Radiolabeled BMS-207940 Analogs. nih.gov

| Radiotracer | Synthesis Time | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity (SA) |

| [¹¹C]-BMS-5p | 36 min | 1.5 ± 0.4% | >99% | 1.051 TBq/μmol |

| [¹⁸F]FBzBMS | 130 min | 0.54 ± 0.44% | 99% | 12.9 GBq/μmol |

These radiolabeled butanamide analogs have been used in preclinical studies to visualize the expression of ETA receptors in various tissues. nih.govnih.gov

Synthesis of Chiral Butanamide Scaffolds for Organocatalysis

Chiral butanamide scaffolds, including derivatives of this compound, are valuable in the field of organocatalysis. sigmaaldrich.com These molecules can act as catalysts for a variety of asymmetric reactions, offering an alternative to traditional metal-based catalysts.

The synthesis of these chiral organocatalysts often starts from readily available chiral building blocks, such as amino acids. For example, L-valine can be a starting material for the synthesis of chiral N-sulfinamides and formamides that serve as Lewis-basic organocatalysts. researchgate.net A general synthetic route might involve:

N-protection and Amide Formation: The starting amino acid is first protected (e.g., with a Boc group) and then coupled with an amine to form an amide.

Modification of the Amino Group: The protecting group is removed, and the amino group is then functionalized to create the catalytic moiety, such as a thiourea (B124793) or formamide. researchgate.netmostwiedzy.pl

For example, (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a thiourea organocatalyst that has been used in Friedel-Crafts alkylations. mostwiedzy.pl Its synthesis involves the coupling of a Boc-protected amino acid with a benzylamine, followed by deprotection and reaction with a thiourea precursor. mostwiedzy.pl

Chiral squaramides incorporating a butanamide backbone have also been developed as effective organocatalysts. nih.gov These catalysts, often used in combination with a metal catalyst, can mediate enantioselective reactions such as carbene insertion into amide N-H bonds. nih.gov The butanamide scaffold plays a crucial role in establishing the chiral environment necessary for high enantioselectivity.

The development of these chiral butanamide-based organocatalysts aligns with the principles of green chemistry by enabling asymmetric synthesis under mild conditions and often with lower catalyst loadings. nih.govnih.gov

Advanced Spectroscopic and Stereochemical Characterization of N,n,3 Trimethylbutanamide Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and assessing the purity of N,N,3-trimethylbutanamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound derivatives. It provides detailed information about the chemical environment of individual atoms, which is crucial for assigning stereochemistry and confirming substituent positions. For instance, in chiral derivatives, the relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The chemical shifts of protons and carbons are indicative of their local electronic environment, allowing for the precise mapping of the molecular structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C(O)N(CH₃)₂ | 2.9 (s, 6H) | 35.8, 37.5 |

| C(CH₃)₃ | 0.9 (s, 9H) | 30.2 |

| CH₂ | 2.1 (s, 2H) | 51.5 |

| C(CH₃)₃ | - | 31.1 |

| C=O | - | 173.9 |

Data is predictive and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. The exact wavenumber can be influenced by the molecular environment. Other characteristic absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups, which are observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The absence of an N-H stretching band (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amide.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1250 - 1020 |

Data represents typical ranges for the specified functional groups.

Mass Spectrometry in Confirming Molecular Structures and Purity

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information. For amides, a common fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this can lead to the formation of characteristic fragment ions, aiding in the confirmation of its structure and the identification of any impurities. evitachem.com

Investigation of Stereoisomerism and Chirality

The introduction of a stereocenter into the this compound scaffold, for example by hydroxylation at the 2-position, gives rise to stereoisomerism. The synthesis and analysis of these chiral analogues are crucial for understanding their properties and potential applications.

Enantioselective Synthesis and Isolation of Chiral this compound Analogues (e.g., (S)-2-Hydroxy-N,N,3-trimethylbutanamide)

The synthesis of specific enantiomers of this compound derivatives, such as (S)-2-Hydroxy-N,N,3-trimethylbutanamide, requires enantioselective methods. researchgate.net These methods aim to produce one enantiomer in excess over the other. Common strategies include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, asymmetric transfer hydrogenation using a ruthenium(II) catalyst with a chiral ligand has been shown to be effective in producing chiral hydroxy esters, which can be precursors to chiral amides. irb.hr The isolation and purification of the desired enantiomer often involve chromatographic techniques.

One documented approach for a related compound involves a kinetic resolution of a racemic 2-hydroxyamide using a borane (B79455) reagent, which can selectively reduce one enantiomer, allowing for the isolation of the other. researchgate.net For instance, in the synthesis of (S)-2-Hydroxy-N,N,3-trimethylbutanamide, a similar strategy could be employed to achieve high enantiomeric purity. researchgate.net

Chromatographic Methods for Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. heraldopenaccess.ushumanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. hplc.euymc.co.jp

The choice of mobile phase, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. hplc.eu The separated enantiomers can be detected using a UV detector or other specialized detectors. uma.esheraldopenaccess.us The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. rsc.org

Table 3: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IC or similar polysaccharide-based CSP researchgate.nethplc.eu |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures researchgate.netymc.co.jp |

| Flow Rate | Typically 0.5 - 1.0 mL/min hplc.eu |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) hplc.eu |

| Temperature | Controlled, often around 25°C or 40°C hplc.eu |

These are general conditions and require optimization for specific analogues.

Factors Influencing Racemization in Optically Active Butanamide Derivatives

The stereochemical stability of optically active butanamide derivatives is a critical parameter, particularly in fields such as pharmacology and materials science, where the specific three-dimensional arrangement of a molecule dictates its biological activity and physical properties. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, can be influenced by a variety of external and internal factors. cardiff.ac.uk Understanding these factors is crucial for the synthesis, handling, and application of chiral butanamide derivatives. The primary factors affecting racemization include temperature, the nature of the solvent, and the structural and electronic characteristics of the molecule itself.

The rate of racemization is highly dependent on the energy barrier to inversion of the chiral center. Generally, racemization can occur through mechanisms that involve the temporary formation of an achiral intermediate, such as an enolate or a carbocation. cardiff.ac.ukrsc.org For butanamide derivatives, the most probable mechanism involves the deprotonation of the α-carbon to the carbonyl group, forming a planar enolate intermediate. thieme-connect.de Reprotonation can then occur from either face of the planar enolate, leading to a loss of the original stereochemical information.

Influence of Temperature

Temperature is a significant factor that directly impacts the rate of racemization. An increase in temperature provides the necessary thermal energy to overcome the activation energy barrier for the conversion of one enantiomer to the other. acs.org The relationship between temperature and the rate of racemization can be described by the Arrhenius equation, which indicates that the rate constant for racemization increases exponentially with temperature.

Table 1: Effect of Temperature on the Racemization Half-Life of MRTX1719 in Solution

| Temperature (K) | Racemization Half-Life (hours) |

|---|---|

| 313 | 990 |

| 333 | 56 |

| 353 | 1 |

Data sourced from studies on MRTX1719, illustrating the general principle of temperature's effect on racemization. ru.nlnih.gov

The data clearly shows that a 40K increase in temperature can reduce the racemization half-life by a factor of nearly 1000. This underscores the importance of maintaining low temperatures during the synthesis, purification, and storage of optically active butanamide derivatives to preserve their enantiomeric purity. The Gibbs free energy barrier (ΔG‡) for rotation, a measure of the molecule's rotational stability, was determined to be 28.93 kcal/mol for MRTX1719 in solution. ru.nlnih.gov

Influence of Solvent

The solvent in which a chiral molecule is dissolved can significantly influence its rate of racemization. Polar protic solvents, for example, can facilitate racemization by stabilizing charged intermediates or by participating directly in proton transfer steps. rsc.org The dielectric constant of the solvent can affect the stability of any charged intermediates formed during the racemization process. researchgate.net

Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can alter the conformation of the butanamide derivative and, in turn, affect the steric hindrance around the chiral center, influencing the ease of racemization. researchgate.net In some cases, the use of an optically active solvent can even lead to a phenomenon where the two enantiomers exhibit different stabilities and behaviors due to the formation of diastereomeric solvates. rsc.org

Structural and Electronic Factors

The inherent structure of the butanamide derivative plays a crucial role in its stereochemical stability. Key structural elements to consider include:

Electronic Effects: The electronic properties of the substituents can also influence the acidity of the α-proton and the stability of the resulting enolate intermediate. Electron-withdrawing groups attached to the chiral center can increase the acidity of the α-proton, making it more susceptible to deprotonation and thus accelerating racemization. rsc.org Conversely, electron-donating groups would be expected to decrease the acidity of the α-proton and slow down the rate of racemization.

N-Alkylation: The nature of the alkyl groups on the amide nitrogen can influence the electronic and steric environment of the molecule. In the case of this compound, the two methyl groups on the nitrogen atom are relatively small. Larger N-alkyl groups could potentially provide greater steric hindrance to racemization. The N-alkylation of amides is a well-established synthetic route, and the choice of alkyl groups can be a tool to modulate the properties of the final molecule.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| MRTX1719 |

| (S)-2-hydroxy-N,N,3-trimethylbutanamide |

| N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide |

Factors Influencing Racemization in Optically Active Butanamide Derivatives

The stereochemical stability of optically active butanamide derivatives is a critical parameter, particularly in fields such as pharmacology and materials science, where the specific three-dimensional arrangement of a molecule dictates its biological activity and physical properties. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, can be influenced by a variety of external and internal factors. cardiff.ac.uk Understanding these factors is crucial for the synthesis, handling, and application of chiral butanamide derivatives. The primary factors affecting racemization include temperature, the nature of the solvent, and the structural and electronic characteristics of the molecule itself.

The rate of racemization is highly dependent on the energy barrier to inversion of the chiral center. Generally, racemization can occur through mechanisms that involve the temporary formation of an achiral intermediate, such as an enolate or a carbocation. cardiff.ac.ukrsc.org For butanamide derivatives, the most probable mechanism involves the deprotonation of the α-carbon to the carbonyl group, forming a planar enolate intermediate. thieme-connect.de Reprotonation can then occur from either face of the planar enolate, leading to a loss of the original stereochemical information.

Influence of Temperature

Temperature is a significant factor that directly impacts the rate of racemization. An increase in temperature provides the necessary thermal energy to overcome the activation energy barrier for the conversion of one enantiomer to the other. acs.org The relationship between temperature and the rate of racemization can be described by the Arrhenius equation, which indicates that the rate constant for racemization increases exponentially with temperature.

Table 1: Effect of Temperature on the Racemization Half-Life of MRTX1719 in Solution

| Temperature (K) | Racemization Half-Life (hours) |

|---|---|

| 313 | 990 |

| 333 | 56 |

| 353 | 1 |

Data sourced from studies on MRTX1719, illustrating the general principle of temperature's effect on racemization. ru.nlnih.gov

The data clearly shows that a 40K increase in temperature can reduce the racemization half-life by a factor of nearly 1000. This underscores the importance of maintaining low temperatures during the synthesis, purification, and storage of optically active butanamide derivatives to preserve their enantiomeric purity. The Gibbs free energy barrier (ΔG‡) for rotation, a measure of the molecule's rotational stability, was determined to be 28.93 kcal/mol for MRTX1719 in solution. ru.nlnih.gov

Influence of Solvent

The solvent in which a chiral molecule is dissolved can significantly influence its rate of racemization. Polar protic solvents, for example, can facilitate racemization by stabilizing charged intermediates or by participating directly in proton transfer steps. rsc.org The dielectric constant of the solvent can affect the stability of any charged intermediates formed during the racemization process. researchgate.net

Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can alter the conformation of the butanamide derivative and, in turn, affect the steric hindrance around the chiral center, influencing the ease of racemization. researchgate.net In some cases, the use of an optically active solvent can even lead to a phenomenon where the two enantiomers exhibit different stabilities and behaviors due to the formation of diastereomeric solvates. rsc.org

Structural and Electronic Factors

The inherent structure of the butanamide derivative plays a crucial role in its stereochemical stability. Key structural elements to consider include:

Electronic Effects: The electronic properties of the substituents can also influence the acidity of the α-proton and the stability of the resulting enolate intermediate. Electron-withdrawing groups attached to the chiral center can increase the acidity of the α-proton, making it more susceptible to deprotonation and thus accelerating racemization. rsc.org Conversely, electron-donating groups would be expected to decrease the acidity of the α-proton and slow down the rate of racemization.

N-Alkylation: The nature of the alkyl groups on the amide nitrogen can influence the electronic and steric environment of the molecule. In the case of this compound, the two methyl groups on the nitrogen atom are relatively small. Larger N-alkyl groups could potentially provide greater steric hindrance to racemization. The N-alkylation of amides is a well-established synthetic route, and the choice of alkyl groups can be a tool to modulate the properties of the final molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| MRTX1719 |

| (S)-2-hydroxy-N,N,3-trimethylbutanamide |

| N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide |

Factors Influencing Racemization in Optically Active Butanamide Derivatives

The stereochemical stability of optically active butanamide derivatives is a critical parameter, particularly in fields such as pharmacology and materials science, where the specific three-dimensional arrangement of a molecule dictates its biological activity and physical properties. Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers. cardiff.ac.uk This phenomenon can be influenced by a variety of external and internal factors. Understanding these factors is crucial for the synthesis, handling, and application of chiral butanamide derivatives. The primary elements affecting racemization include temperature, the nature of the solvent, and the structural and electronic characteristics of the molecule itself.

The rate of racemization is highly dependent on the energy barrier to the inversion of the chiral center. Generally, racemization can occur through mechanisms that involve the temporary formation of an achiral intermediate, such as an enolate or a carbocation. cardiff.ac.ukrsc.org For butanamide derivatives, the most probable mechanism involves the deprotonation of the α-carbon to the carbonyl group, which forms a planar enolate intermediate. thieme-connect.de Reprotonation can then occur from either face of the planar enolate, leading to a loss of the original stereochemical information.

Influence of Temperature

Temperature is a significant factor that directly impacts the rate of racemization. An increase in temperature provides the necessary thermal energy to overcome the activation energy barrier for the conversion of one enantiomer to the other. acs.org The relationship between temperature and the rate of racemization can be described by the Arrhenius equation, which indicates that the rate constant for racemization increases exponentially with temperature.

Table 1: Effect of Temperature on the Racemization Half-Life of MRTX1719 in Solution

| Temperature (K) | Racemization Half-Life (hours) |

|---|---|

| 313 | 990 |

| 333 | 56 |

| 353 | 1 |

Data sourced from studies on MRTX1719, illustrating the general principle of temperature's effect on racemization. ru.nlnih.gov

The data clearly shows that a 40K increase in temperature can reduce the racemization half-life by a factor of nearly 1000. This underscores the importance of maintaining low temperatures during the synthesis, purification, and storage of optically active butanamide derivatives to preserve their enantiomeric purity. The Gibbs free energy barrier (ΔG‡) for rotation, a measure of the molecule's rotational stability, was determined to be 28.93 kcal/mol for MRTX1719 in solution. ru.nlnih.gov

Influence of Solvent

The solvent in which a chiral molecule is dissolved can significantly influence its rate of racemization. Polar protic solvents, for example, can facilitate racemization by stabilizing charged intermediates or by participating directly in proton transfer steps. rsc.org The dielectric constant of the solvent can affect the stability of any charged intermediates formed during the racemization process. researchgate.net

Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can alter the conformation of the butanamide derivative and, in turn, affect the steric hindrance around the chiral center, influencing the ease of racemization. researchgate.net In some cases, the use of an optically active solvent can even lead to a phenomenon where the two enantiomers exhibit different stabilities and behaviors due to the formation of diastereomeric solvates. rsc.org

Structural and Electronic Factors

The inherent structure of the butanamide derivative plays a crucial role in its stereochemical stability. Key structural elements to consider include:

Electronic Effects: The electronic properties of the substituents can also influence the acidity of the α-proton and the stability of the resulting enolate intermediate. Electron-withdrawing groups attached to the chiral center can increase the acidity of the α-proton, making it more susceptible to deprotonation and thus accelerating racemization. rsc.org Conversely, electron-donating groups would be expected to decrease the acidity of the α-proton and slow down the rate of racemization.

N-Alkylation: The nature of the alkyl groups on the amide nitrogen can influence the electronic and steric environment of the molecule. In the case of this compound, the two methyl groups on the nitrogen atom are relatively small. Larger N-alkyl groups could potentially provide greater steric hindrance to racemization. The N-alkylation of amides is a well-established synthetic route, and the choice of alkyl groups can be a tool to modulate the properties of the final molecule.

Mechanistic Organic Chemistry: Reaction Pathways and Catalysis Involving N,n,3 Trimethylbutanamide Motifs

Elucidation of Amide Bond Formation Mechanisms

The synthesis of the N,N,3-trimethylbutanamide core involves the formation of a stable amide bond, a fundamental transformation in organic chemistry. The steric hindrance presented by the 3,3-dimethylbutyl (tert-butyl) group can complicate this process, often requiring specific synthetic strategies. vulcanchem.com

Standard methods for creating the amide bond include the reaction of an activated carboxylic acid derivative with an appropriate amine. For instance, a common protocol adapted from peptide synthesis involves the activation of a pentanoic acid derivative with ethyl chloroformate in the presence of N-methylmorpholine to generate a mixed anhydride. This highly reactive intermediate then readily undergoes nucleophilic attack by dimethylamine, typically in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, to yield the target this compound.

Alternative approaches may involve the use of dehydrating agents like thionyl chloride or phosphorus trichloride (B1173362) to facilitate the condensation between the carboxylic acid and the amine. evitachem.com More advanced methods have also been explored, such as enzymatic amination using lipases like Candida antarctica in non-aqueous media, although yields for such processes remain relatively low. A 2025 patent also described an ionic liquid-mediated synthesis using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) as a solvent, which reportedly decreased reaction times significantly compared to conventional methods. Under basic conditions, derivatives of this compound can be susceptible to epimerization, a consideration that necessitates careful control of reaction parameters, such as temperature and the choice of acid for workup.

Catalytic Roles of this compound-Derived Organocatalysts

The this compound scaffold has been incorporated into the structure of highly effective bifunctional organocatalysts, particularly chiral thiourea (B124793) derivatives. These catalysts have proven instrumental in a variety of asymmetric transformations, leveraging non-covalent interactions to induce stereoselectivity.

Thiourea organocatalysts derived from the this compound motif operate primarily through a mechanism of double hydrogen bonding. wikipedia.org The two N-H protons of the thiourea group form a "clamp-like" binding motif with electrophilic substrates, such as carbonyls or imines. wikipedia.org This interaction activates the electrophile towards nucleophilic attack and stabilizes the developing negative charge in the transition state. rsc.org

In the context of catalysts like (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide, the mechanism is further refined. mostwiedzy.pl The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups enhance the acidity of the thiourea N-H protons, making them stronger hydrogen-bond donors. wikipedia.org The chiral backbone, originating from the amino amide portion, creates a well-defined stereochemical environment. This conformational rigidity helps to pre-organize the catalyst for substrate binding, allowing for effective facial discrimination of the prochiral electrophile.

For bifunctional catalysts that also contain a basic site (like a tertiary amine), a cooperative mechanism is often proposed. The thiourea moiety activates the electrophile, while the amine base activates the nucleophile (e.g., by deprotonation), bringing both reaction partners into close proximity within a chiral environment and lowering the activation energy of the stereodetermining step. nih.gov This dual activation model explains the high efficiency and enantioselectivity observed in many reactions catalyzed by these systems. nih.gov A plausible transition state for the Friedel-Crafts alkylation of indole (B1671886), for example, involves the thiourea part of the catalyst activating an arylidene-Meldrum's acid derivative while simultaneously interacting with the N-H of the indole nucleophile. mostwiedzy.pl

Organocatalysts incorporating the this compound motif have demonstrated broad substrate compatibility and high levels of selectivity in a range of carbon-carbon bond-forming reactions.

One prominent application is the asymmetric Friedel-Crafts alkylation of indoles and pyrroles. mostwiedzy.plresearchgate.net Using catalysts such as (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide, various 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones (arylidene-Meldrum's acids) react with indoles to produce chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones with high yields and enantioselectivities. mostwiedzy.pltandfonline.com Systematic studies have shown that modifications to the catalyst's structure, such as the size of the amide N-alkyl group or the electronic properties of the arylthiourea moiety, can be used to fine-tune catalyst efficiency and stereoselectivity for this transformation. mostwiedzy.pl

These catalysts are also effective in other asymmetric reactions, including:

Michael Additions : They facilitate the addition of nucleophiles to α,β-unsaturated compounds. smolecule.com

Mannich-type Reactions : The catalysts show versatility in mediating the addition of enolizable carbonyls to imines.

Strecker Reactions : Jacobsen reported that a related thiourea organocatalyst demonstrated a very broad scope in the hydrocyanation of both aldimines and ketimines with high enantioselectivity. sigmaaldrich.com

Cyanosilylation of Ketones : A chiral amino thiourea catalyst was shown to promote the highly enantioselective cyanosilylation of a wide variety of ketones, including alkyl aryl ketones and heteroaromatic ketones, highlighting the catalyst's tolerance of Lewis basic functionality. nih.gov

The table below summarizes the performance of an this compound-derived thiourea catalyst in the asymmetric cyanosilylation of various ketones.

| Ketone Substrate | Catalyst Loading (mol %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Acetophenone | 5 | 96 | nih.gov |

| 2-Acetonaphthone | 5 | 97 | nih.gov |

| Propiophenone | 5 | 97 | nih.gov |

| Isobutyrophenone | 5 | 97 | nih.gov |

| p-Methoxyacetophenone | 5 | 97 | nih.gov |

| p-Chloroacetophenone | 5 | 96 | nih.gov |

| 2-Acetylfuran | 2 | 97 | nih.gov |

| 2-Acetylthiophene | 2 | 98 | nih.gov |

Proposed Reaction Mechanisms in Asymmetric Catalysis (e.g., Thiourea Catalysis)

Reactivity and Transformations of this compound in Complex Synthetic Sequences

Beyond its role in organocatalyst design, this compound itself can undergo various chemical transformations, serving as a versatile building block or intermediate in multi-step syntheses.

The this compound molecule possesses several sites for potential chemical modification. While the tertiary amide is generally robust, other parts of the molecule can be functionalized. Common transformations include oxidation and reduction. For example, strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl to an amine, while powerful oxidizing agents could potentially target the alkyl chain under specific conditions.

A notable derivatization is the iridium-catalyzed C(sp³)–H borylation. nih.gov This reaction selectively installs a boryl group (Bpin) on the N-methyl groups of the amide. nih.govmsu.edu The reaction proceeds with high conversion using a catalyst system generated from [Ir(OMe)(cod)]₂ and a bidentate monoanionic ligand, yielding the borylated amide product. nih.gov This transformation is significant as it converts a relatively inert C-H bond into a versatile C-B bond, which can then participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki coupling), enabling late-stage functionalization. nih.gov

The derivatives of this compound are valuable intermediates in the synthesis of heterocyclic compounds. ontosight.ai As previously discussed, the products of the Friedel-Crafts reaction catalyzed by this compound-derived thioureas are chiral indole derivatives. mostwiedzy.pl These products, specifically 5-(aryl(1H-indol-3-yl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones, are themselves useful precursors. The thermally labile 1,3-dioxane-4,6-dione (B14002328) fragment can act as a source of ketene, which can be used in subsequent intramolecular acylation reactions to construct more complex heterocyclic systems, such as chiral 2,3,4,9-tetrahydro-1H-carbazol-1-ones. mostwiedzy.pl

Additionally, the general utility of amides as directing groups and precursors in cyclization reactions suggests that this compound could be employed in the construction of various N-containing heterocycles. google.comucl.ac.uk The functional group handles, whether present initially or installed via derivatization (like C-H borylation), provide synthetic entry points for intramolecular cyclizations to form rings of various sizes.

Role as an Intermediate in Natural Product Synthesis (e.g., Ipsenol)

The strategic use of this compound as a key intermediate has been documented in the total synthesis of certain natural products. A notable example is in the synthesis of ipsenol (B191551), a pheromone component of the bark beetle Ips paraconfusus. The structural motif provided by this compound serves as a crucial building block in constructing the carbon skeleton of the target molecule.

In a synthetic route developed by Clinet and Linstrumelle in 1997, this compound is employed as an electrophile in a reaction with an organolithium reagent. csic.es Specifically, the synthesis involves the reaction of propa-1,2-dien-1-yl lithium with this compound (22). csic.es This step, carried out at low temperatures followed by mild acid hydrolysis, yields the allenic ketone 24 in a 70% yield. csic.es

The resulting allenic ketone is a versatile intermediate. Its subsequent reaction with a vinyl cuprate (B13416276) leads to the formation of compound 17 with a high yield of 95%. csic.es The final step in the synthesis of ipsenol (I) is the reduction of the ketone functionality in compound 17. csic.es This is achieved using sodium borohydride (B1222165) in a methanol/water solvent system at 0°C for three hours, affording ipsenol in a 95% yield. csic.es

This synthetic approach highlights the utility of this compound in providing a robust and efficient pathway to complex natural products like ipsenol. The high yields achieved in the key steps underscore the effectiveness of this strategy.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | propa-1,2-dien-1-yl lithium, this compound (22) | Low temperature, mild acid hydrolysis | Allenic ketone 24 | 70 |

| 2 | Allenic ketone 24 | Vinyl cuprate | Compound 17 | 95 |

| 3 | Compound 17 | NaBH₄, MeOH/H₂O, 0°C, 3h | Ipsenol (I) | 95 |

Advanced Applications and Future Research Directions of N,n,3 Trimethylbutanamide in Chemical Science

Innovations in Organic Synthesis through N,N,3-trimethylbutanamide Scaffolds

The robust and sterically defined nature of the this compound core makes it an excellent starting point for the development of sophisticated chemical tools. Its structure can be readily modified, allowing for the creation of a diverse range of reagents and building blocks tailored for specific synthetic challenges.

The this compound framework is utilized as a fundamental building block for constructing more complex molecules in organic chemistry. cymitquimica.com Its derivatives are often employed as chiral auxiliaries or precursors in the synthesis of pharmaceuticals and other high-value chemical entities. ontosight.ai The inherent structure of the butanamide, featuring a tertiary butyl group, provides significant steric hindrance that can be exploited to influence the stereochemical outcome of reactions. vulcanchem.com

Researchers have developed various reagents based on this scaffold. These building blocks are essential starting materials for synthesizing complex organic and biological compounds, playing a critical role in drug discovery and materials science. cymitquimica.com The modification of the amide and the alpha-position allows for the introduction of various functional groups, leading to a wide array of specialized reagents.

Table 1: Examples of this compound-Based Synthetic Building Blocks

| Compound Name | CAS Number | Application/Significance |

|---|---|---|

| N-Methoxy-N,3,3-trimethylbutanamide | 626238-28-6 | A building block used in organic synthesis. cymitquimica.com |

| (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide | 947383-62-2 | A chiral building block and precursor for organocatalysts. chemscene.com |

| 2-Amino-N,3,3-Trimethylbutanamide | --- | A precursor for pharmaceuticals and a building block for novel biomolecules. ontosight.ai |

This table is generated based on available data and is not exhaustive.

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or even dual modes of action. researchgate.net

While direct examples of this compound-based chemical probes are not extensively documented in leading literature, its structural features make it a promising candidate for such applications. Chemical probes are small molecules used to study biological systems, often featuring tags like biotin (B1667282) or fluorophores for detection. artmolecule.fr The this compound scaffold can serve as the core structure, to which a binding moiety and a reporter tag can be attached. The strategic design would involve linking the butanamide framework to a known ligand for a biological target, potentially using the amide nitrogen or other modifiable positions as attachment points for linkers and tags. This could lead to the development of novel probes for studying enzymes or receptors. artmolecule.frresearchgate.net

Development of Novel Synthetic Reagents and Building Blocks

Advancements in Asymmetric Catalysis with this compound-Based Organocatalysts

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze enantioselective reactions, has become a cornerstone of modern synthesis. encyclopedia.pub Derivatives of this compound have been instrumental in the development of highly effective organocatalysts, particularly those based on thiourea (B124793) and aminophenol functionalities.

A key aspect of developing effective organocatalysts is understanding the relationship between the catalyst's structure and the stereoselectivity of the reaction it promotes. Extensive research has been conducted on thiourea catalysts derived from (S)-N-benzyl-2-amino-N,3,3-trimethylbutanamide. mostwiedzy.plresearchgate.net

Systematic studies have modified the catalyst structure at several key positions to optimize its performance in reactions like the Friedel–Crafts alkylation. mostwiedzy.pltandfonline.com It was discovered that the this compound moiety imposes significant conformational rigidity, which helps in pre-organizing the catalyst for effective substrate binding. Modifications to the N-benzyl group and the aryl substituent on the thiourea unit were found to have a profound impact on the catalyst's efficiency and the enantiomeric excess (ee) of the product. mostwiedzy.pltandfonline.com For instance, replacing the N-benzyl group with a 1-naphthylmethyl group on the amide nitrogen led to a significant improvement in stereoselectivity. mostwiedzy.pl

Table 2: Structure-Stereoselectivity in the Friedel–Crafts Alkylation of Indole (B1671886)

| Catalyst Modification (on this compound scaffold) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Parent: (S)-N-benzyl-thiourea catalyst | High | Moderate |

| Secondary 1-naphthyl amide moiety | >99 | 91 |

| Isobutyl group on amide nitrogen | 98 | 85 |

Data synthesized from findings reported in a study on modified thiourea organocatalysts. mostwiedzy.pl

This systematic approach allows for the rational design of catalysts with tailored properties for specific asymmetric transformations. mostwiedzy.pltandfonline.com

The utility of this compound-based catalysts extends across a variety of asymmetric reactions, demonstrating their versatility.

Friedel-Crafts Alkylation: Thiourea catalysts built on the this compound scaffold have proven highly effective in the asymmetric Friedel–Crafts alkylation of indoles with arylidene-Meldrum's acids, producing chiral indole derivatives in high yields and enantioselectivities. mostwiedzy.pltandfonline.com

Enantioselective Additions to Carbonyls: An aminophenol organocatalyst, (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide, has been successfully used for the enantioselective addition of allylboron compounds to ketones and imines. sigmaaldrich.com

Kinetic Resolution: The kinetic resolution of racemic 2-hydroxyamides has been achieved through asymmetric esterification using a chiral acyl-transfer catalyst. mdpi.com In these studies, tertiary amides like this compound derivatives were found to be superior substrates, leading to high selectivity factors. mdpi.com

These examples highlight the broad applicability of this catalyst class in forging new carbon-carbon and carbon-heteroatom bonds with excellent stereocontrol. sigmaaldrich.comangenechemical.com

Table 3: Asymmetric Reactions Catalyzed by this compound Derivatives

| Catalyst Type | Reaction | Substrates | Significance |

|---|---|---|---|

| Chiral Thiourea | Friedel–Crafts Alkylation | Indoles, Arylidene-Meldrum's acids | Synthesis of chiral 3-indolylmethane derivatives. mostwiedzy.pltandfonline.com |

| Chiral Aminophenol | Allylboron Addition | Ketones, Imines | Enantioselective synthesis of amines and alcohols. sigmaaldrich.com |

This table summarizes key applications of this compound-based catalysts in different asymmetric reactions.

Optimization of Catalyst Structure-Stereoselectivity Relationships

Emerging Research Frontiers and Untapped Potential

The research into this compound-based chemical science continues to expand, with several exciting frontiers emerging. One area of significant potential is the development of recyclable and reusable organocatalysts. Attaching these catalysts to solid supports or creating self-supporting catalyst networks could address issues of catalyst loading and separation, making industrial applications more feasible. nih.gov

Furthermore, the integration of these organocatalytic systems with other activation modes, such as photocatalysis or electrocatalysis, represents a promising avenue for discovering novel reactivity and synthetic pathways. nih.gov The this compound scaffold's stability and tunability make it an ideal candidate for use in such dual catalytic systems.

Finally, the full potential of this scaffold in the realm of molecular hybridization for creating targeted therapies or advanced chemical probes remains largely untapped. Future work will likely focus on designing and synthesizing novel hybrid molecules that leverage the unique steric and electronic properties of the this compound core to interact with biological targets with high specificity and affinity.

Integration into Advanced Materials Science

While this compound itself is a basic building block, its derivatives are showing notable potential in the field of materials science. ontosight.ai The core structure of the compound can be exploited to develop new materials with specific reactivity and solubility profiles. ontosight.ai Research has indicated that derivatives of this compound have implications in polymer chemistry.

The reactivity of these derivative compounds can be harnessed to create functional polymers with tailored properties. For instance, the incorporation of specific functional groups onto the this compound backbone, such as trifluoromethyl groups in the derivative N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide, significantly enhances electronic properties and solubility in organic solvents. This makes such derivatives suitable for various catalytic applications that can be used to produce specialized polymers. The unique properties of these structures may allow for applications in developing advanced materials with specific electronic or optical characteristics. smolecule.com

Physico-chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15NO | chemsynthesis.com |

| Molar Mass | 129.2 g/mol | chemsynthesis.com |

| Appearance | Colorless to slightly yellow transparent liquid | |

| Density | 0.868±0.06 g/cm³ (Predicted) | |

| Boiling Point | 186.4±8.0 °C (Predicted) | |

| Melting Point | 133-134 °C | |

| Solubility | Easily soluble in organic solvents like alcohols, ethers, and ketones; difficult to dissolve in water. |

Potential in Environmental Chemistry Applications (e.g., CO2 reduction catalysts)

The electrochemical reduction of carbon dioxide (CO2) is a significant area of research aimed at converting this greenhouse gas into valuable fuels and chemical feedstocks. rsc.org This process relies heavily on the development of efficient and selective catalysts. rsc.org Current research in this area predominantly focuses on transition metal-based catalysts, such as manganese and copper complexes, which have shown promise in activating the inert CO2 molecule. acs.orgmdpi.com Copper-based electrocatalysts, in particular, are recognized for their unique ability to facilitate the formation of higher-value C2+ products like ethanol. sciopen.com

Despite the intense research activity in CO2 reduction, a direct catalytic role for this compound in this specific application is not documented in current scientific literature. The field is dominated by studies on how electrode materials and metal-organic frameworks can improve reaction efficiency and selectivity. rsc.orgsciopen.com While the broader class of amides may find use as ligands or structural components in more complex catalytic systems, the specific function of this compound as a CO2 reduction catalyst remains an unexplored area.

Future Outlook in Sustainable Chemical Manufacturing

The principles of sustainable chemical manufacturing, or "green chemistry," emphasize the need to develop processes that are less hazardous, use renewable resources, and minimize waste. sydney.edu.au this compound and its derivatives are relevant to this paradigm, particularly through their application in organocatalysis and the adoption of greener synthetic methods.

Organocatalysts are small organic molecules that can drive chemical reactions without the need for often toxic and expensive metal catalysts. A derivative of this compound has been identified as an effective organocatalyst in asymmetric synthesis, a method for producing specific stereoisomers of chiral molecules, which is crucial in the pharmaceutical industry. vulcanchem.com The use of such organocatalysts can lead to greener synthetic pathways by facilitating reactions under milder conditions, such as lower temperatures and pressures.

Furthermore, emerging technologies in the synthesis of this compound itself point towards a more sustainable future. Recent developments include:

Ionic Liquid-Mediated Synthesis : A 2025 patent described a method using an ionic liquid (1-butyl-3-methylimidazolium hexafluorophosphate) as a solvent, which reportedly reduced reaction time by 40% compared to traditional methods.

Enzymatic Amination : Preliminary studies are exploring the use of lipases to catalyze the amide bond formation in non-aqueous media. Although yields are currently low, this approach represents a move towards biocompatible and environmentally benign catalytic processes.

These advancements, from its role in metal-free catalysis to more efficient and environmentally friendly production methods, position this compound as a compound with a promising future in the shift towards sustainable chemical manufacturing.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,3-trimethylbutanamide, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via amidation of 3-methylbutanoic acid with dimethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 220 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR. For example, a singlet at δ 2.95 ppm in <sup>1</sup>H NMR confirms the N,N-dimethyl group . LC-MS (ESI+) should show [M+H]<sup>+</sup> at m/z 144.2 .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : Use shake-flask method: Dissolve excess compound in phosphate-buffered saline (PBS, pH 7.4) and agitate at 25°C for 24 hours. Filter and quantify supernatant via UV spectrophotometry (calibration curve at λmax ~205 nm). Stability is tested by incubating the compound in PBS at 37°C, sampling at intervals (0, 6, 12, 24 h), and analyzing degradation via HPLC. Include controls with antioxidants (e.g., 0.1% BHT) to evaluate oxidative stability .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Conduct cytotoxicity screening using MTT assays in HEK-293 or HepG2 cells (48 h exposure, IC50 calculation). For receptor profiling, use radioligand binding assays (e.g., ETA receptors, as in related amides ). Include positive controls (e.g., BMS-207940 for ETA antagonism ) and validate selectivity via counter-screens against off-target receptors (e.g., GPCR panels).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced receptor selectivity?

- Methodological Answer : Synthesize analogs with modifications to the methyl groups or amide backbone (e.g., replacing N,N-dimethyl with pyrrolidine). Test binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. For example, BMS-207940’s 3-amino-isoxazole substitution improved ETA selectivity by 80,000-fold over ETB . Pair computational docking (AutoDock Vina) with mutagenesis studies to identify critical binding residues.

Q. What strategies mitigate metabolic instability in this compound derivatives?

- Methodological Answer : Evaluate metabolic pathways using liver microsomes (human/rat) with NADPH cofactor. Identify major metabolites via LC-MS/MS. For unstable compounds, introduce deuterium at vulnerable positions (e.g., α to carbonyl) or replace labile groups (e.g., methyl with trifluoromethyl). Compare half-life (t1/2) improvements in microsomal assays, as seen in BMS-207940’s 3-amino-isoxazole vs. 5-regioisomer .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., cell line authentication, serum batch consistency). For conflicting cytotoxicity results, test in 3D spheroid models for better physiological relevance. Cross-validate receptor binding data with functional assays (e.g., calcium flux for GPCR activity). Reference structural analogs like bistramide A (cytotoxicity) or acetaminophen (analgesic) to contextualize mechanisms .

Q. What analytical techniques confirm the compound’s interaction with target proteins?

- Methodological Answer : Use biophysical methods:

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd).

- HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Map conformational changes in target proteins upon ligand binding.

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures (e.g., as done for ETA antagonists ).

Data Analysis & Reporting

Q. How to design dose-response experiments for in vivo efficacy studies?

- Methodological Answer : Use a staggered dosing protocol in rodent models (e.g., 1, 3, 10 mg/kg IV/PO). Monitor pharmacokinetics (plasma AUC, Cmax) and correlate with pharmacodynamic endpoints (e.g., blood pressure reduction for ETA antagonists ). Apply nonlinear regression (GraphPad Prism) to calculate ED50 and compare bioavailability (F%) across routes.

Q. What statistical methods address variability in high-throughput screening (HTS) data?

- Methodological Answer : Normalize data using Z-score or B-score to correct plate-to-plate variation. Apply strict QC criteria (e.g., Z’ > 0.5). Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish active vs. inactive compounds. Validate hits in secondary assays (e.g., SPR, functional cellular assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。